molecular formula C23H11N3O8 B3826251 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

Cat. No. B3826251
M. Wt: 457.3 g/mol
InChI Key: PNHQMURYLFBKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid), also known as PDI, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. PDI is a redox-active molecule that has been shown to exhibit unique optical and electronic properties, making it an attractive candidate for use in organic electronics, catalysis, and bioimaging.

Scientific Research Applications

2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been extensively studied for its potential applications in various fields of science. In organic electronics, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to exhibit excellent electron-transporting properties, making it an attractive candidate for use in organic field-effect transistors and solar cells. In catalysis, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been used as a redox-active catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes. In bioimaging, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying the structure and function of biomolecules.

Mechanism of Action

The mechanism of action of 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is based on its redox-active properties. 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can undergo reversible oxidation and reduction reactions, which allows it to act as an electron donor or acceptor in various chemical reactions. In organic electronics, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) acts as an electron-transporting material by accepting electrons from the source electrode and donating them to the drain electrode. In catalysis, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) acts as a redox-active catalyst by accepting or donating electrons to the reactants, thereby facilitating the reaction. In bioimaging, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) binds to proteins and nucleic acids through electrostatic interactions and hydrogen bonding, which allows it to selectively label biomolecules.
Biochemical and Physiological Effects
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. In vitro studies have shown that 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can selectively bind to cancer cells and induce cell death through the generation of reactive oxygen species. In vivo studies have shown that 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can be used for photoacoustic imaging and photodynamic therapy of tumors.

Advantages and Limitations for Lab Experiments

The main advantages of using 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) in lab experiments are its unique optical and electronic properties, its low toxicity and good biocompatibility, and its versatile redox-active properties. However, the main limitations of using 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) are its high cost and the difficulty of synthesizing large quantities of pure 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid).

Future Directions

There are many potential future directions for the study of 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid). In organic electronics, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) could be used to develop more efficient and stable organic field-effect transistors and solar cells. In catalysis, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) could be used to develop new redox-active catalysts for various reactions. In bioimaging, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) could be used to develop new imaging probes for studying the structure and function of biomolecules. In biomedical applications, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) could be used to develop new therapies for cancer and other diseases.
Conclusion
In conclusion, 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid), or 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid), is a redox-active molecule that has been extensively studied for its potential applications in various fields of science. 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) exhibits unique optical and electronic properties, making it an attractive candidate for use in organic electronics, catalysis, and bioimaging. 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications. Future studies of 2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid) could lead to the development of new materials and therapies with important scientific and medical applications.

properties

IUPAC Name

2-[6-(5-carboxy-1,3-dioxoisoindol-2-yl)pyridin-2-yl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11N3O8/c27-18-12-6-4-10(22(31)32)8-14(12)20(29)25(18)16-2-1-3-17(24-16)26-19(28)13-7-5-11(23(33)34)9-15(13)21(26)30/h1-9H,(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQMURYLFBKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Pyridine-2,6-diylbis(1,3-dioxoisoindoline-5-carboxylic acid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Reactant of Route 2
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Reactant of Route 3
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Reactant of Route 4
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Reactant of Route 5
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)
Reactant of Route 6
2,2'-(2,6-pyridinediyl)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

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